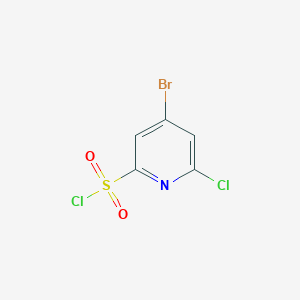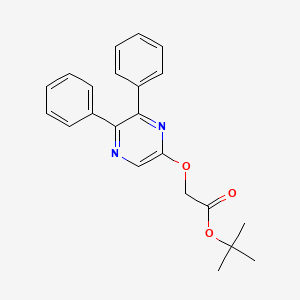
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate is an organic compound with the molecular formula C22H22N2O3 and a molecular weight of 362.43 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate typically involves the reaction of 5,6-diphenylpyrazine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate has several scientific research applications, including:
Biology: The compound’s derivatives may be studied for their biological activity and potential use in agricultural biotechnology.
Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrazine moiety can interact with various enzymes or receptors, leading to specific biological effects. detailed studies on the exact molecular targets and pathways are limited.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate-D₁₀: A deuterated form of the compound used in research for its unique isotopic properties.
Diphenylpyrazine derivatives:
Uniqueness
This compound is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(5,6-diphenylpyrazin-2-yl)oxyacetate |
InChI |
InChI=1S/C22H22N2O3/c1-22(2,3)27-19(25)15-26-18-14-23-20(16-10-6-4-7-11-16)21(24-18)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
Clave InChI |
DCQPGVBGLFNBDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


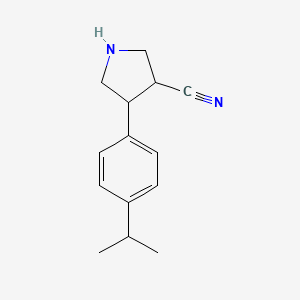
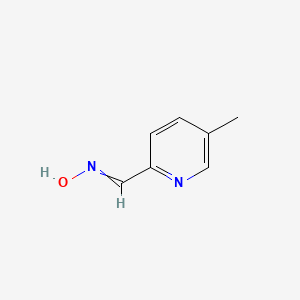
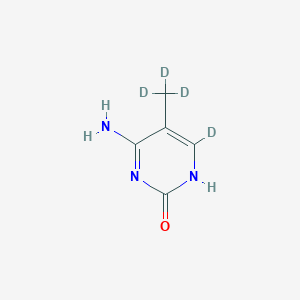

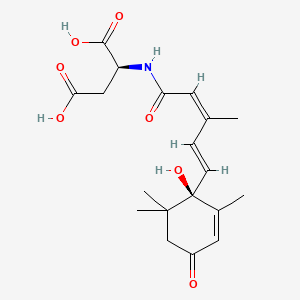



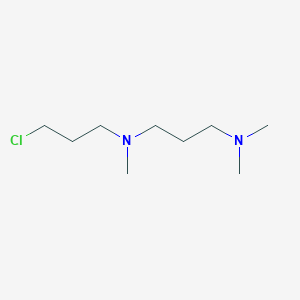
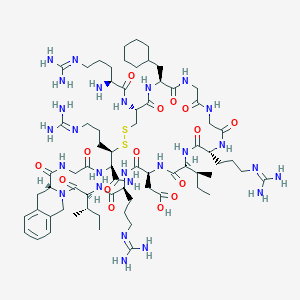
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
